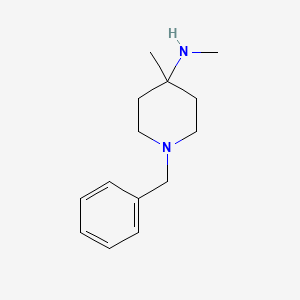
N-(3-nitrobenzyl)-N-(trifluoromethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrobenzyl)-N-(trifluoromethyl)ethanamine: is an organic compound that features both nitro and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical and physical properties of the molecule, making it of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Nitration of Benzylamine: The benzylamine is nitrated to introduce the nitro group at the 3-position of the benzene ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.
Formation of Ethanamine: The final step involves the formation of the ethanamine moiety through a reductive amination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of N-(3-aminobenzyl)-N-(trifluoromethyl)ethanamine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrobenzyl)-N-(trifluoromethyl)ethanamine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-nitrobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-nitrobenzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.
N-(3-nitrobenzyl)-N-(trifluoromethyl)propylamine: Similar structure but with a propyl group instead of an ethanamine moiety.
Uniqueness
The presence of both nitro and trifluoromethyl groups in N-(3-nitrobenzyl)-N-(trifluoromethyl)ethanamine makes it unique, as these groups can significantly alter the compound’s reactivity, stability, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11F3N2O2 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
N-[(3-nitrophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-14(10(11,12)13)7-8-4-3-5-9(6-8)15(16)17/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
CDIFHGAZCCWXFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


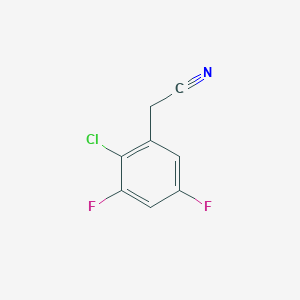
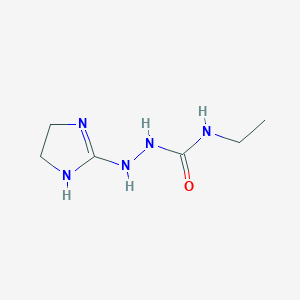

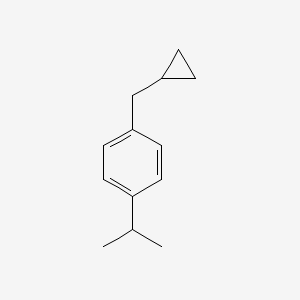

![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
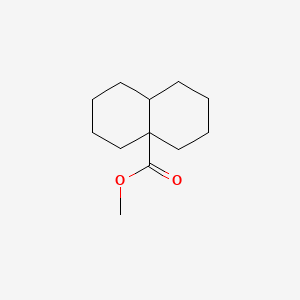


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)
